(3R)-3-Hydroxy-5-oxo-D-proline

Stereochemistry Chiral Analysis Enantioselective Separation

(3R)-3-Hydroxy-5-oxo-D-proline is a chiral, non-proteinogenic amino acid derivative with D-configuration, 3R-hydroxyl, and 5-oxo substituents. This enantiomerically pure building block resists proteolysis and enables stereospecific catalyst design, enzyme active-site mapping, and chiral HPLC method validation. Generic substitution with L-proline or 4-hydroxyproline is stereochemically invalid—only the (3R, D) isomer provides the required 3D geometry for reliable enantioselectivity data.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 24135-75-9
Cat. No. B12891857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Hydroxy-5-oxo-D-proline
CAS24135-75-9
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)C(=O)O)O
InChIInChI=1S/C5H7NO4/c7-2-1-3(8)6-4(2)5(9)10/h2,4,7H,1H2,(H,6,8)(H,9,10)/t2-,4-/m1/s1
InChIKeyNVEBQAMZQMZNHP-VVJJHMBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Hydroxy-5-oxo-D-proline CAS 24135-75-9: Procurement-Relevant Baseline Specifications


(3R)-3-Hydroxy-5-oxo-D-proline (CAS 24135-75-9) is a chiral, non-proteinogenic cyclic amino acid derivative characterized by a hydroxyl substituent at the 3-position and a ketone carbonyl at the 5-position of the D-proline pyrrolidine ring [1]. The molecule contains two stereogenic centers that confer a defined three-dimensional geometry distinct from the more common L-proline and 4-hydroxyproline scaffolds [2]. This compound is supplied as an enantiomerically pure research chemical and serves as a chiral building block for peptidomimetic synthesis and asymmetric catalysis applications, where stereochemical fidelity is the primary procurement criterion rather than general-purpose amino acid utility [3].

Why (3R)-3-Hydroxy-5-oxo-D-proline Cannot Be Substituted with Generic Proline Derivatives


Generic substitution of (3R)-3-Hydroxy-5-oxo-D-proline with L-proline, trans-4-hydroxy-L-proline, or cis-3-hydroxy-L-proline is technically invalid for stereochemically defined applications because the compound possesses a unique combination of stereochemical features—D-configuration at C2, 3R hydroxylation, and C5 ketone oxidation—that is not replicated by any single commercial alternative [1]. The 3-hydroxy-5-oxoproline scaffold contains two chiral centers producing eight possible stereoisomers (four enantiomeric pairs), each with distinct conformational constraints and hydrogen-bonding networks that fundamentally alter molecular recognition in enzyme active sites, receptor binding pockets, and chiral catalytic environments [2]. Procurement of an incorrect stereoisomer—even from within the same nominal 'hydroxyproline' or 'oxoproline' class—introduces a different spatial arrangement of functional groups, which predictably yields different bioactivity, different catalytic enantioselectivity, and different metabolic fate [3].

(3R)-3-Hydroxy-5-oxo-D-proline: Quantitative Differentiation Evidence vs. Comparator Compounds


Stereochemical Uniqueness: Eight Possible Stereoisomers Require Defined (3R, D) Configuration

The 3-hydroxy-5-oxoproline scaffold contains two chiral centers (C2 and C3), yielding eight possible stereoisomers comprising four enantiomeric pairs [1]. (3R)-3-Hydroxy-5-oxo-D-proline represents exactly one of these eight stereochemical permutations—the combination of D-configuration at C2 and 3R hydroxylation at C3. Procurement of the L-enantiomer, the 3S diastereomer, or any 4-hydroxy regioisomer introduces a fundamentally different three-dimensional architecture that alters hydrogen-bonding geometry, conformational puckering of the pyrrolidine ring, and spatial presentation of the 5-oxo carbonyl. Enantioselective analytical methods are required to distinguish and quantify these stereoisomers in complex matrices, underscoring the non-interchangeability of stereoisomeric forms [1].

Stereochemistry Chiral Analysis Enantioselective Separation

L-Proline Analogue Class Differentiation: D-Configuration Determines Distinct Metabolic and Enzymatic Handling

While L-proline and its analogues (including L-AZC and L-HOPs) are extensively utilized for studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic systems, D-proline-based analogues exhibit fundamentally different metabolic routing and enzyme substrate recognition [1]. D-amino acids, including D-proline derivatives, are not substrates for the canonical L-amino acid metabolic machinery and are handled by distinct D-amino acid oxidase systems or specialized microbial pathways [2]. The D-configuration at C2 in (3R)-3-Hydroxy-5-oxo-D-proline places this compound in a different substrate specificity class relative to L-proline analogues, with predicted differential uptake kinetics, differential enzyme inhibition profiles, and differential incorporation into peptidomimetic scaffolds where D-amino acids confer enhanced proteolytic stability [3].

Metabolism Enzyme Substrate Specificity D-Amino Acids

Regiochemical Differentiation: 3-Hydroxy vs. 4-Hydroxy Isomers Possess Distinct Conformational and Hydrogen-Bonding Properties

The hydroxylation position on the proline ring (C3 vs. C4) produces fundamentally different conformational constraints and hydrogen-bonding capabilities. 4-Hydroxyproline (trans-4-hydroxy-L-proline), the predominant collagen component, stabilizes the polyproline II helix conformation via stereoelectronic effects and hydration networks [1]. In contrast, 3-hydroxyproline substitution—as in (3R)-3-hydroxy-5-oxo-D-proline—places the hydroxyl group at a different ring position, producing distinct pyrrolidine ring puckering preferences and altered presentation of the C5 oxo group in the target compound [2]. Enzymatic hydroxylation systems demonstrate high regio- and stereoselectivity: proline cis-selective hydroxylases specifically produce cis-3-hydroxy-L-proline, while trans-4-hydroxylases produce trans-4-hydroxy-L-proline, confirming that these regioisomers are recognized as distinct substrates by biological machinery [3].

Regiochemistry Conformational Analysis Peptidomimetics

(3R)-3-Hydroxy-5-oxo-D-proline: Evidence-Supported Application Scenarios for Procurement Decisions


Chiral Building Block for Asymmetric Organocatalyst Development (Oxaproline Scaffold Series)

(3R)-3-Hydroxy-5-oxo-D-proline serves as a chiral precursor for the synthesis of 5-oxaproline-based organocatalysts, wherein the oxygen atom incorporated into the pyrrolidine ring alters electronic properties and hydrogen-bonding capacity relative to all-carbon proline scaffolds [1]. The defined (3R, D) stereochemistry provides a specific three-dimensional framework for catalyst design, enabling systematic structure-activity relationship studies that correlate stereochemistry with enantioselectivity outcomes in aldol, Mannich, and Michael addition reactions. Procurement of the incorrect stereoisomer would confound catalyst performance analysis and produce irreproducible enantioselectivity data.

Peptidomimetic Scaffold Synthesis Requiring D-Amino Acid Proteolytic Stability

The D-configuration at C2 confers resistance to proteolytic degradation by mammalian proteases, which predominantly recognize L-amino acid substrates [1]. (3R)-3-Hydroxy-5-oxo-D-proline is suitable for incorporation into peptidomimetic scaffolds where enhanced metabolic stability is required—for example, in the design of enzyme inhibitors, receptor probes, or therapeutic peptide analogues intended for in vivo applications. The 3R hydroxyl and 5-oxo functionalities provide additional hydrogen-bonding and conformational restriction elements beyond those available from simple D-proline.

Enzyme Stereospecificity and Substrate Recognition Studies

The defined (3R, D) stereochemistry of this compound makes it suitable for probing the stereospecificity of proline-metabolizing enzymes, including proline hydroxylases, proline dehydrogenases (PRODH/PRODH2), and 5-oxoprolinase [1]. Comparative studies using (3R)-3-hydroxy-5-oxo-D-proline versus its L-enantiomer, 3S diastereomer, or 4-hydroxy regioisomer enable systematic mapping of enzyme active site stereochemical constraints—data that inform both fundamental enzymology and structure-guided inhibitor design. Procurement of a stereochemically undefined mixture would preclude such mechanistic investigations.

Analytical Reference Standard for Enantioselective Chromatography Method Development

Given that the 3-hydroxy-5-oxoproline scaffold comprises eight possible stereoisomers requiring enantioselective analytical methods for quantitation [1], (3R)-3-Hydroxy-5-oxo-D-proline is suitable as a defined reference standard for developing and validating chiral HPLC or LC-MS methods. This is particularly relevant for quality control in collagen hydrolysate analysis, metabolic profiling of hydroxyproline-containing samples, and purity verification of synthetic oxaproline derivatives. The defined stereochemistry provides a calibration anchor for method qualification.

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